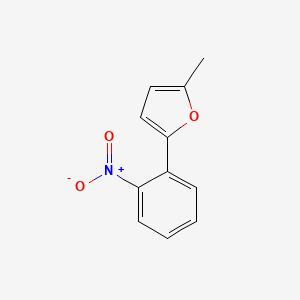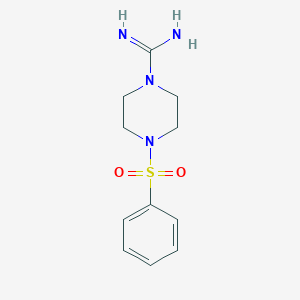
4-Benzenesulfonylpiperazine-1-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzenesulfonylpiperazine-1-carboxamidine is a chemical compound with the molecular formula C11H16N4O2S. It is known for its unique structure, which includes a piperazine ring substituted with a benzenesulfonyl group and a carboxamidine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of 4-Benzenesulfonylpiperazine-1-carboxamidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzenesulfonylpiperazine-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
4-Benzenesulfonylpiperazine-1-carboxamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-Benzenesulfonylpiperazine-1-carboxamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
- 4-Benzenesulfonylpiperazine
- 1-Carboxamidine-4-benzenesulfonylpiperazine
- Benzenesulfonylpiperazine derivatives
Comparison: 4-Benzenesulfonylpiperazine-1-carboxamidine is unique due to the presence of both the benzenesulfonyl and carboxamidine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in scientific research .
Propriétés
Numéro CAS |
722491-29-4 |
|---|---|
Formule moléculaire |
C11H16N4O2S |
Poids moléculaire |
268.34 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)piperazine-1-carboximidamide |
InChI |
InChI=1S/C11H16N4O2S/c12-11(13)14-6-8-15(9-7-14)18(16,17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,12,13) |
Clé InChI |
JVOGDIPIAWEPKA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=N)N)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


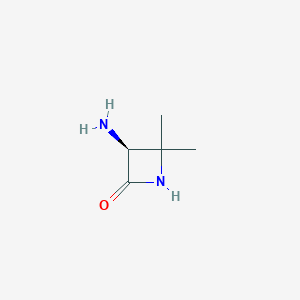
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
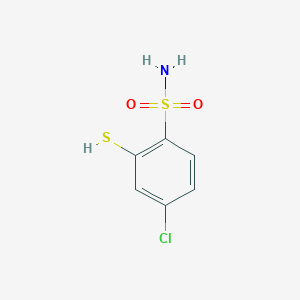


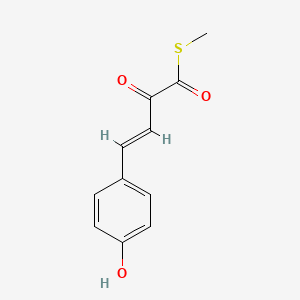
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)
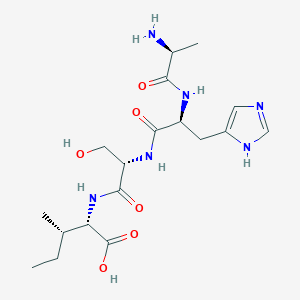
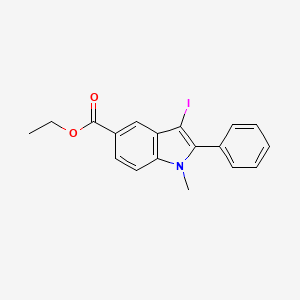
![2-(Pyridin-4-yl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12522549.png)

![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
![Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B12522563.png)
